molecular formula C21H27NO5 B5299835 6,7-dimethoxy-2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5299835
M. Wt: 373.4 g/mol
InChI Key: VNFZXBTTYLQDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as Akuammicine, is a natural alkaloid found in the seeds of the Picralima nitida plant. It has been used in traditional medicine for its analgesic and anti-inflammatory properties. In recent years, Akuammicine has gained attention from the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Beta-Adrenergic Activity

  • Beta 2-Adrenoceptor Activities : A study by Sober et al. (1981) synthesized and evaluated a series of methyl analogues of trimetoquinol, including the 6,7-dimethoxy variant, for beta-adrenergic activities. These compounds showed selective activity for beta 2 receptors, with the threo isomer being a potent and selective beta 2 stimulant in the tetrahydroisoquinoline class (Sober et al., 1981).

  • Beta-Adrenergic and Platelet Antiaggregatory Activities : Another study by Miller et al. (1980) synthesized a positional isomer of trimetoquinol and found that it had less beta-adrenergic activity but effective antiaggregatory activity in human and rabbit platelet-rich plasma (Miller et al., 1980).

Chromatographic Applications

  • Enantiomer Separation : Zsadon et al. (1987) researched the separation of enantiomers of 6,7-dihydroxy-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride using diastereoisomeric salt formation and inclusion chromatography, highlighting its utility in chromatographic applications (Zsadon et al., 1987).

Synthesis and Pharmacological Evaluation

  • Synthesis for Pharmacological Evaluation : Yamato et al. (1967) synthesized numerous 1-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines, including a 3′,4′,5′-trimethoxybenzyl derivative, which was found to be a highly active bronchodilator (Yamato et al., 1967).

  • Beta-Adrenergic Antagonist Properties : Kaiser et al. (1986) reported that replacing the hydroxyl groups of the beta-adrenergic receptor agonist trimetoquinol with chloro substituents results in compounds with significant beta-adrenoreceptor antagonist properties, suggesting potential for further research in beta-adrenergic blocking applications (Kaiser et al., 1986).

Ligand Binding Studies

  • Apamin-Sensitive Binding Sites : Graulich et al. (2006) synthesized several methoxylated tetrahydroisoquinoliniums derived from this compound and evaluated their affinity for apamin-sensitive binding sites. They found that quaternary ammonium derivatives have a higher affinity than tertiary amines (Graulich et al., 2006).

properties

IUPAC Name

6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-23-17-10-15-6-7-22(13-16(15)11-18(17)24-2)12-14-8-19(25-3)21(27-5)20(9-14)26-4/h8-11H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFZXBTTYLQDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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